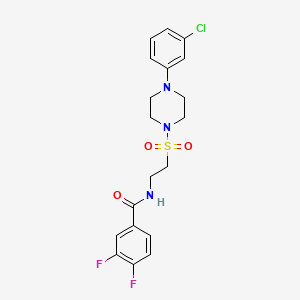

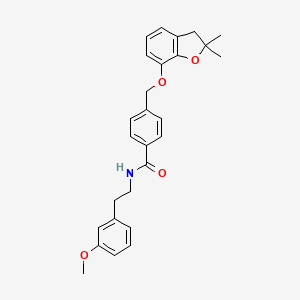

![molecular formula C18H11N3O3S B2453001 N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide CAS No. 153136-95-9](/img/structure/B2453001.png)

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide” is a complex organic compound that contains several functional groups, including a naphtho[1,2-d]thiazol-2-yl group, a nitro group, and an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphtho[1,2-d]thiazol-2-yl group, the introduction of the nitro group, and the formation of the amide bond . The exact methods and conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-d]thiazol-2-yl group suggests that the compound may have a planar structure, while the nitro group and the amide group could introduce some degree of polarity .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The amide group could participate in hydrolysis reactions, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group and the amide group could increase its solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on factors such as its molecular weight and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Antitumor and Cytotoxic Activity

The thiazole ring in N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide contributes to its antitumor and cytotoxic effects. Researchers have synthesized related compounds and evaluated their impact on cancer cells. For instance, reports that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells.

Antimicrobial Properties

Thiazole derivatives often exhibit antimicrobial activity. The compound N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide may have similar effects. For example, highlights that certain 2,4-disubstituted thiazoles inhibit microbial growth, with one derivative showing efficacy comparable to the standard drug vancomycin.

Neuroprotective Potential

The compound’s structure resembles that of riluzole, a neuroprotectant. Researchers have explored its use as a KCa2/3 channel activator, aiming to assess its therapeutic potential in vivo .

Antidiabetic Activity

A series of 3-aryl-4-({2-[4-(6-substituted-coumarin-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}methyl/ethyl)-sydnones, which includes the thiazole moiety, has been synthesized and evaluated for antidiabetic activity .

Biological Applications

Thiazoles are found in biologically active compounds such as sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), Bleomycine, and Tiazofurin (antineoplastic) .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, as mentioned above .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. For example, compounds containing nitro groups can be explosive under certain conditions . If the compound is intended for use as a drug, it would need to undergo extensive testing to determine its toxicity and potential side effects .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, researchers could investigate more efficient or environmentally friendly methods of synthesis . They could also study the compound’s mechanism of action in more detail, or explore its potential uses in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZZTABONQATFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

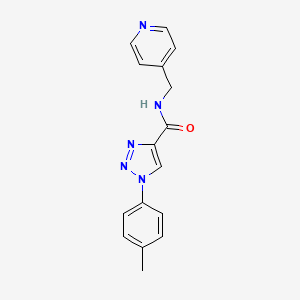

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)

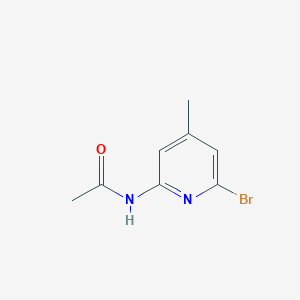

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)